molecular formula C29H18F2N2O4 B2922800 N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide CAS No. 888452-70-8

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2922800
CAS No.: 888452-70-8
M. Wt: 496.47
InChI Key: CZUQUAJOJVTODB-UHFFFAOYSA-N
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Description

N-(2-((3,4-Difluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide is a synthetic small molecule featuring a benzofuran core linked to a 3,4-difluorophenylcarbamoyl group and a xanthene carboxamide moiety. The 3,4-difluorophenyl substituent distinguishes it from these analogs, likely influencing its physicochemical and biological properties.

Key structural features:

  • Carbamoyl linkage: CONH- group connecting the benzofuran to the 3,4-difluorophenyl ring.
  • Xanthene carboxamide: A tricyclic xanthene (C₁₃H₁₀O) with a carboxamide group, enhancing hydrophobicity and planar interactions.

Synthetic routes for analogous compounds involve carbamoylation reactions using activated carbonyl intermediates (e.g., 4-nitrophenylchloroformate) and nucleophilic substitution with amines, as seen in related tetrahydropyrimidine derivatives .

Properties

IUPAC Name

N-[2-[(3,4-difluorophenyl)carbamoyl]-1-benzofuran-3-yl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H18F2N2O4/c30-20-14-13-16(15-21(20)31)32-29(35)27-26(19-9-3-6-12-24(19)37-27)33-28(34)25-17-7-1-4-10-22(17)36-23-11-5-2-8-18(23)25/h1-15,25H,(H,32,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUQUAJOJVTODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=C(OC5=CC=CC=C54)C(=O)NC6=CC(=C(C=C6)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3,4-difluorophenyl)carbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide, identified by its CAS number 888446-21-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthetic routes, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C23H14F2N2O5C_{23}H_{14}F_2N_2O_5, with a molecular weight of 436.4 g/mol. The structure features a benzofuran moiety linked to a difluorophenyl group and a xanthene backbone, which are known for their diverse biological activities.

PropertyValue
Molecular Formula C23H14F2N2O5
Molecular Weight 436.4 g/mol
CAS Number 888446-21-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 3,4-difluoroaniline with benzofuran derivatives in the presence of coupling agents like EDCI and bases such as triethylamine. Subsequent steps may involve carbamoylation and carboxamidation to yield the final product .

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzofuran derivatives, including those similar to this compound. For instance, benzofuran-based compounds have shown significant activity against various cancer cell lines such as HCC1806 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism often involves the induction of apoptosis and inhibition of specific kinases like VEGFR-2 .

Case Study:
A study demonstrated that a similar benzofuran derivative exhibited an IC50 value of 5.93 μmol/L against HCC1806 cells. The compound was found to induce apoptosis through caspase activation and showed a binding affinity for VEGFR-2, suggesting its potential as a therapeutic agent in cancer treatment .

Antiviral Activity

The compound's structural features suggest potential antiviral properties. Molecular docking studies have indicated strong binding affinities with SARS-CoV-2 proteins, particularly the main protease and spike glycoprotein. These interactions may inhibit viral replication and entry into host cells .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in cell proliferation and survival.
  • Receptor Modulation: It could modulate receptors related to cancer signaling pathways.
  • Induction of Apoptosis: Activation of apoptotic pathways has been observed in treated cancer cells.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights differences between the target compound and its closest analogs:

Property Target Compound N-(2-(p-Tolylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide N-(2-(Phenylcarbamoyl)benzofuran-3-yl)-9H-xanthene-9-carboxamide
Substituent 3,4-Difluorophenyl p-Tolyl (C₆H₄CH₃) Phenyl (C₆H₅)
Molecular Formula C₂₉H₁₈F₂N₂O₄* (estimated) C₃₀H₂₂N₂O₄ C₂₉H₂₀N₂O₄
Molecular Weight (g/mol) ~496.5 (estimated) 474.5 460.5
Key Functional Groups -CONH-(3,4-F₂C₆H₃), xanthene carboxamide -CONH-(p-CH₃C₆H₄), xanthene carboxamide -CONH-(C₆H₅), xanthene carboxamide

*Estimated based on substituent contributions: 3,4-difluorophenyl adds ~22 g/mol compared to phenyl.

Physicochemical and Electronic Effects

  • Lipophilicity : The 3,4-difluorophenyl group increases electron-withdrawing character and lipophilicity (logP) compared to the p-tolyl (electron-donating -CH₃) and phenyl groups. Fluorine’s hydrophobicity may enhance membrane permeability .
  • Metabolic Stability: Fluorine substitution often slows oxidative metabolism, increasing plasma half-life compared to non-fluorinated analogs .

Structural Characterization

  • NMR Spectroscopy : The ¹H-NMR of the target compound would show distinct splitting patterns for the 3,4-difluorophenyl protons (e.g., doublet of doublets near δ 7.0–7.5 ppm) compared to the singlet for p-tolyl’s -CH₃ (δ ~2.3 ppm) .
  • Crystallography : Software like SHELXL () and ORTEP-III () could resolve conformational differences induced by fluorine’s steric and electronic effects, such as altered dihedral angles between the benzofuran and xanthene moieties .

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